3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
Brand Name: Vulcanchem
CAS No.: 145427-94-7
VCID: VC21146726
InChI: InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+;
SMILES: CON=CC1=CCCN(C1)O.Cl
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-

CAS No.: 145427-94-7

Cat. No.: VC21146726

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- - 145427-94-7

Specification

CAS No. 145427-94-7
Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
IUPAC Name (E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+;
Standard InChI Key RSVMVWPICZVBAS-HAAWTFQLSA-N
Isomeric SMILES CO/N=C/C1=CCCN(C1)O.Cl
SMILES CON=CC1=CCCN(C1)O.Cl
Canonical SMILES CON=CC1=CCCN(C1)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator